molecular formula C₂₂H₂₂N₂O₆ B1146304 4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan CAS No. 159308-03-9

4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan

Cat. No.: B1146304
CAS No.: 159308-03-9
M. Wt: 410.42
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan is a structural analog of ambrisentan, a selective endothelin receptor type A (ETA) antagonist. While ambrisentan (CAS 177036-94-1) is clinically approved for pulmonary arterial hypertension (PAH) , this derivative incorporates methoxy groups at the 4- and 6-positions, a beta-methyl substitution, and a phenoxy moiety at the 3-position. These modifications are hypothesized to enhance metabolic stability, receptor selectivity, or bioavailability compared to the parent compound.

Properties

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-phenoxy-3-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-22(15-10-6-4-7-11-15,30-16-12-8-5-9-13-16)19(20(25)26)29-21-23-17(27-2)14-18(24-21)28-3/h4-14,19H,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIQFLAUJKHOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(C(=O)O)OC2=NC(=CC(=N2)OC)OC)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Intermediate Synthesis

The 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine intermediate is synthesized via a three-step process:

Step 1: Thiolation of Pyrimidine
Thiourea reacts with acetylacetone in acidic conditions to form 4,6-dimethylpyrimidine-2-thiol (VIII). This step achieves 85–90% yield under reflux with hydrochloric acid.

Step 2: Methylation
Methyl iodide selectively methylates the thiol group in the presence of a base (e.g., potassium carbonate), yielding 4,6-dimethyl-2-(methylsulfanyl)pyrimidine. Methyl bromide is less efficient due to slower reaction kinetics.

Step 3: Oxidation
Meta-chloroperbenzoic acid (MCPBA) oxidizes the methylsulfanyl group to a sulfonyl group. Alternative oxidants like hydrogen peroxide or ozone result in lower yields (≤70%) compared to MCPBA (92–95%).

Step Reagents Conditions Yield Reference
1Thiourea, acetylacetoneHCl, reflux85–90%
2Methyl iodide, K₂CO₃DMF, 60°C, 12 h88%
3MCPBA, CH₂Cl₂0°C to RT, 6 h92–95%

Diphenylpropanoic Acid Backbone Preparation

The (S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid precursor is synthesized via a Darzens reaction:

  • Epoxide Formation : Chloroacetic acid reacts with benzophenone under basic conditions to form an epoxide intermediate.

  • Methanol Addition : Methanol opens the epoxide ring, introducing the methoxy group.

  • Saponification : Hydrolysis of the methyl ester with aqueous NaOH yields the racemic carboxylic acid.

  • Chiral Resolution : The (S)-enantiomer is isolated using a chiral amine (e.g., cinchonidine), achieving >99% enantiomeric excess.

Coupling and Final Modification

Diastereomer Control and Purification

The beta-methyl group introduces two diastereomers, necessitating chromatographic separation using silica gel with ethyl acetate/hexane (3:7). Crystallization from ethanol/water (1:1) enhances purity to >98%.

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield
Patent WO2010091877A2High oxidation efficiency with MCPBARequires strict temperature control92–95%
Darzens RouteScalable for industrial productionMulti-step resolution increases cost78–82%
Vulcanchem ProtocolSimplified phenoxy introductionLower diastereomeric purity without chromatography65–70%

Industrial-Scale Optimization

  • Catalytic Methylation : Replacing methyl iodide with dimethyl carbonate reduces toxicity and improves atom economy.

  • Continuous Flow Oxidation : MCPBA in a microreactor minimizes decomposition and enhances safety .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxy and phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

Mechanism of Action:
Ambrisentan selectively antagonizes the endothelin type A receptor, which mediates vasoconstriction. By blocking this receptor, ambrisentan promotes vasodilation, thereby reducing pulmonary arterial pressure and improving blood flow .

Indications:

  • Primary Pulmonary Arterial Hypertension (IPAH): Approved for patients with WHO functional class II and III symptoms.
  • Connective Tissue Disease-associated PAH: Effective in patients suffering from PAH related to connective tissue diseases .

Case Studies and Clinical Trials

  • ARIES Trials (ARIES-1 and ARIES-2):
    • Objective: Evaluate the efficacy of ambrisentan in improving exercise capacity.
    • Design: Double-blind, placebo-controlled trials involving 394 treatment-naïve PAH patients.
    • Results:
      • Significant improvement in the 6-minute walk distance (6MWD) was observed: +31 m (ARIES-1) and +59 m (ARIES-2) compared to baseline.
      • Secondary endpoints showed improved Borg dyspnea scores and reduced plasma brain natriuretic peptide levels .
  • Long-term Extension Study (ARIES-E):
    • Objective: Assess the long-term safety and efficacy of ambrisentan.
    • Results: After two years, patients showed sustained improvements in 6MWD (+28 m) with a low risk of clinical worsening (72% at two years) and minimal adverse events related to liver function .
  • Transition Studies:
    • A prospective study evaluated the transition from ambrisentan to macitentan, showing that patients maintained or improved their exercise capacity post-transition .

Data Table: Summary of Clinical Trial Results

Trial NameDurationPatient PopulationPrimary Endpoint6MWD ImprovementSafety Profile
ARIES-112 weeks202 PAH patientsChange in 6MWD+31 mLow adverse events
ARIES-212 weeks192 PAH patientsChange in 6MWD+59 mLow adverse events
ARIES-E2 years383 PAH patientsSustained efficacy+28 mMinimal liver issues

Additional Applications

Ambrisentan has also been investigated for potential applications beyond PAH:

  • Reperfusion Injury Prevention: Studies suggest that it may help prevent reperfusion injury following organ transplantation due to its vasodilatory effects .
  • Restenosis Prevention: Its use has been explored in preventing restenosis after coronary artery interventions .

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Advantages of 4,6-Dimethoxy-beta-methyl-3-phenoxy Ambrisentan

While direct data are lacking, the derivative’s methoxy and phenoxy groups may confer:

  • Improved Selectivity : Beta-methyl substitution could reduce off-target effects on ETB receptors.
  • Higher Solubility: Phenoxy moieties may enhance water solubility, addressing ambrisentan’s poor bioavailability in crystalline form .

Biological Activity

4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan is a synthetic compound known for its biological activity as an endothelin receptor antagonist. This compound is structurally related to ambrisentan, which is primarily used in the treatment of pulmonary arterial hypertension (PAH). The unique combination of functional groups in 4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan contributes to its distinct pharmacological properties and potential therapeutic applications.

The primary mechanism of action involves the inhibition of endothelin receptors, specifically ETA and ETB. By blocking these receptors, the compound reduces vasoconstriction and promotes vasodilation, leading to decreased pulmonary vascular resistance. This mechanism is crucial in managing conditions characterized by elevated pulmonary artery pressure.

Biological Activity and Efficacy

Recent studies have demonstrated the efficacy of 4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan in various biological contexts:

Comparative Analysis

To better understand the biological activity of 4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan, it is useful to compare it with other endothelin receptor antagonists:

Compound NameMechanism of ActionPrimary UseEfficacy (6MWD Change)Safety Profile
AmbrisentanETA selective antagonistPAH treatment28.3 m (vs placebo)Low risk of aminotransferase abnormalities
BosentanNon-selective antagonistPAH treatment31 m (vs placebo)Higher risk of liver toxicity
4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentanETA/ETB antagonistInvestigationalNot yet establishedNot fully characterized

Case Studies

  • Pulmonary Arterial Hypertension : A multicenter study assessing ambrisentan's efficacy demonstrated significant improvements in exercise capacity and quality of life metrics among treated patients . These findings provide a foundation for investigating 4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan's potential benefits.
  • Chronic Thromboembolic Pulmonary Hypertension : Another study highlighted trends favoring ambrisentan over placebo in patients with chronic thromboembolic pulmonary hypertension, although enrollment challenges limited definitive conclusions .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing 4,6-Dimethoxy-beta-methyl-3-phenoxy ambrisentan with high purity (>99.8%)?

  • Answer : Synthesis optimization should focus on chiral resolution and purification techniques. For example, a patented process using (+)-2(S)-[(4,6-Dimethylpyrimidin-2-yloxy)-3-methoxy-3,3-diphenylpropionic acid as a precursor achieves >99.8% purity via controlled crystallization and chromatographic separation (e.g., chiral HPLC) . Key steps include rigorous solvent selection (e.g., toluene for deactivation of glassware to minimize adsorption losses) and temperature-controlled reactions to prevent racemization .

Q. Which analytical techniques are most reliable for characterizing ambrisentan derivatives and their intermediates?

  • Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is optimal for structural elucidation. For example, intermediates like 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid can be analyzed using reverse-phase C18 columns with methanol/water gradients. Internal standards (e.g., deuterated analogs like BP-3-d5 or triclosan-d3) improve quantification accuracy in complex matrices . Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} NMR, is critical for confirming stereochemistry and substituent positions .

Q. How should researchers design experiments to assess the stability of ambrisentan derivatives under varying pH and temperature conditions?

  • Answer : Use accelerated stability testing protocols with factorial design principles. For example, a 2k^k factorial design (pH: 1.2–7.4; temperature: 25–60°C) can identify degradation pathways. Analyze samples at intervals using validated LC-MS methods to track hydrolytic or oxidative degradation products (e.g., demethylated or hydroxylated derivatives) . Include control groups with inert atmospheres (N2_2) to isolate oxidation effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data for ambrisentan intermediates, such as conflicting NMR or mass spectrometry results?

  • Answer : Cross-validate using orthogonal techniques. For instance, if 1H^{1}\text{H} NMR suggests unexpected proton environments, employ heteronuclear single quantum coherence (HSQC) or rotating-frame Overhauser effect spectroscopy (ROESY) to confirm spatial arrangements. For mass spectral anomalies (e.g., unexpected adducts), use high-resolution MS (HRMS) to distinguish isotopic patterns from impurities. Reference standards (e.g., 2-Hydroxy-3-methoxy-3,3-diphenylpropanoic acid) should be synthesized and characterized in-house to rule out batch variability .

Q. What strategies are effective for isolating and identifying low-abundance metabolites of ambrisentan in biological matrices?

  • Answer : Combine solid-phase extraction (SPE) with molecularly imprinted polymers (MIPs) for selective enrichment. For example, Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and acidified water can recover >90% of metabolites from plasma. Use hybrid quadrupole-time-of-flight (Q-TOF) MS for untargeted metabolomics, applying mass defect filtering to differentiate metabolites from background noise . Validate findings using stable isotope-labeled tracers (e.g., 13C^{13}\text{C}-ambrisentan) to confirm metabolic pathways .

Q. How should contradictory in vitro vs. in vivo efficacy data for ambrisentan analogs be analyzed?

  • Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities. For instance, poor in vivo bioavailability despite high in vitro potency may stem from efflux transporter interactions (e.g., P-glycoprotein). Use Caco-2 cell monolayers to assess permeability and transporter inhibition. Pair with in silico simulations (e.g., GastroPlus®) to predict absorption and first-pass metabolism . Statistical tools like Bland-Altman plots can quantify bias between assay types .

Q. What methodologies enable the study of ambrisentan’s interaction with membrane receptors in heterogeneous systems?

  • Answer : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) provides real-time binding kinetics. For example, immobilize endothelin receptor subtypes on L1 sensor chips (SPR) and measure ambrisentan’s dissociation constant (KdK_d) under physiological buffer conditions. For membrane-bound studies, use nanodiscs to stabilize receptors in lipid bilayers, enabling nuclear magnetic resonance (NMR) or cryo-EM structural analysis .

Methodological Notes

  • Data Validation : Always include triplicate runs with internal standards (e.g., 4-chloro-3-methylphenol-d2) to control for matrix effects .
  • Cross-Disciplinary Integration : Combine chemical synthesis with computational docking (e.g., AutoDock Vina) to predict binding affinities before in vitro testing .
  • Contradiction Resolution : Apply Deming regression for method comparison studies to account for variability in both in vitro and in vivo datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.